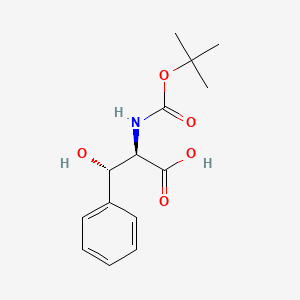

Boc-D-threo-3-phenylserine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-threo-3-phenylserine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Peptide Synthesis

Role as a Building Block

Boc-D-threo-3-phenylserine is widely used in the synthesis of peptides, particularly those that exhibit biological activity. Its chiral nature allows for the creation of peptides with specific stereochemical configurations, which is crucial for their biological function.

Case Study: Peptide Design

In a study focused on developing neuropeptides for therapeutic applications, this compound was incorporated into peptide sequences to enhance receptor binding affinity. The resulting peptides showed improved efficacy in modulating neurotransmitter systems, highlighting the compound's importance in drug design .

Neuroscience Research

Understanding Neurotransmitter Systems

The compound is employed in neuroscience research to investigate the roles of amino acids in brain function. It aids in elucidating mechanisms underlying neurological disorders and potential therapeutic interventions.

Case Study: Neurotransmitter Modulation

Research involving this compound has demonstrated its ability to mimic natural amino acids, influencing neurotransmitter release and uptake. This property has implications for developing treatments for conditions like depression and anxiety .

Pharmaceutical Development

Drug Formulation

this compound is utilized in the formulation of new drugs, particularly those targeting neurological disorders. Its structural similarity to natural amino acids allows it to be integrated into drug candidates aimed at treating conditions such as Alzheimer's disease and other cognitive impairments.

Case Study: Drug Candidate Evaluation

A recent investigation highlighted the use of this compound in synthesizing a novel drug candidate for Alzheimer's treatment. The compound's incorporation led to enhanced stability and bioavailability of the drug, demonstrating its significance in pharmaceutical applications .

Bioconjugation

Targeted Therapy Applications

In bioconjugation processes, this compound facilitates the attachment of therapeutic agents or imaging probes to biomolecules. This capability is essential for developing targeted therapies that improve treatment efficacy while minimizing side effects.

Case Study: Imaging Agent Conjugation

A study showcased the conjugation of this compound with imaging agents for enhanced visualization of neural pathways in vivo. This application underscores its utility in both therapeutic and diagnostic contexts .

Analytical Chemistry

Quality Control Tools

this compound plays a role in developing analytical methods for amino acid detection, which is vital for quality control in pharmaceutical manufacturing.

Case Study: Method Development

Researchers have developed a high-performance liquid chromatography (HPLC) method utilizing this compound as a standard for quantifying amino acids in complex biological samples. This method enhances the reliability of analytical results and supports regulatory compliance .

Summary Table of Applications

属性

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。